3,3-Dimethylbicyclo[2.2.1]heptan-2-one
Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphenilone or 3,3-dimethylnorcamphor, is a bicyclic ketone with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes two methyl groups attached to the third carbon atom and a ketone functional group at the second carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylbicyclo[2.2.1]heptane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the catalytic hydrogenation of 3,3-dimethylbicyclo[2.2.1]hept-2-ene followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . The bicyclic structure provides rigidity and stability, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Norbornanone: Similar bicyclic structure but lacks the two methyl groups at the third carbon atom.
Camphor: Another bicyclic ketone with a similar structure but different functional groups and substituents.
3,3-Dimethylnorcamphor: An isomer with a similar structure but different spatial arrangement of atoms.
Uniqueness: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific substitution pattern and the presence of the ketone functional group, which imparts distinct chemical and physical properties . Its rigidity and stability make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYEBYNXWUCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927542 | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-15-9, 52363-25-4 | |
Record name | Camphenilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13211-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylbicyclo(2.2.1)heptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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